Cas no 856834-65-6 (4-chloro-2-methyl-5-nitro-Pyridine)

4-クロロ-2-メチル-5-ニトロピリジンは、ピリジン骨格にクロロ基、メチル基、ニトロ基が選択的に導入された高純度の中間体です。分子内に複数の反応性官能基を有するため、医農薬品合成における多段階反応の構築に優れた汎用性を示します。特にニトロ基の還元反応やクロロ基の求核置換反応を経て、多様な誘導体へ変換可能です。安定性に優れた結晶性固体であり、標準的な有機溶媒への溶解性が良好な点も実験操作上の利点です。精密有機合成や創薬研究分野で、高収率かつ位置選択的な反応を必要とする場合に適した試薬です。

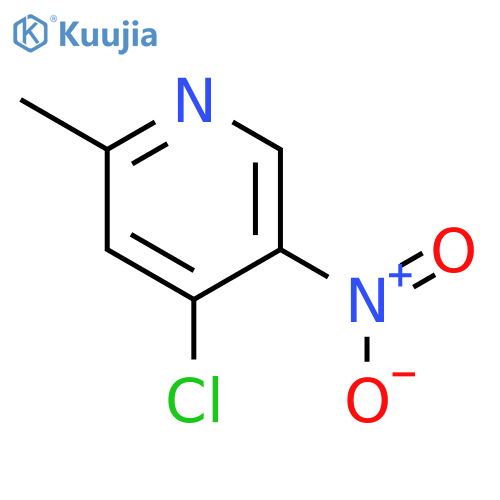

856834-65-6 structure

商品名:4-chloro-2-methyl-5-nitro-Pyridine

CAS番号:856834-65-6

MF:C6H5ClN2O2

メガワット:172.569100141525

MDL:MFCD18250168

CID:1084147

PubChem ID:58405718

4-chloro-2-methyl-5-nitro-Pyridine 化学的及び物理的性質

名前と識別子

-

- 4-chloro-2-methyl-5-nitro-Pyridine

- 4-Chloro-2-methyl-5-nitropyridine

- EN300-202911

- P12234

- 856834-65-6

- AB72468

- SCHEMBL12391630

- AS-51255

- AKOS022182551

- MFCD18250168

- CS-0055532

-

- MDL: MFCD18250168

- インチ: InChI=1S/C6H5ClN2O2/c1-4-2-5(7)6(3-8-4)9(10)11/h2-3H,1H3

- InChIKey: JIDYHMKFZYTPEA-UHFFFAOYSA-N

- ほほえんだ: CC1=CC(=C(C=N1)[N+](=O)[O-])Cl

計算された属性

- せいみつぶんしりょう: 172.0039551g/mol

- どういたいしつりょう: 172.0039551g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 1

- 重原子数: 11

- 回転可能化学結合数: 1

- 複雑さ: 159

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.7

- トポロジー分子極性表面積: 58.7Ų

4-chloro-2-methyl-5-nitro-Pyridine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | C374320-100mg |

4-Chloro-2-methyl-5-nitropyridine |

856834-65-6 | 100mg |

$1126.00 | 2023-05-18 | ||

| Enamine | EN300-202911-0.05g |

4-chloro-2-methyl-5-nitropyridine |

856834-65-6 | 95% | 0.05g |

$614.0 | 2023-09-16 | |

| Enamine | EN300-202911-5.0g |

4-chloro-2-methyl-5-nitropyridine |

856834-65-6 | 95% | 5.0g |

$6702.0 | 2023-03-01 | |

| Enamine | EN300-202911-1.0g |

4-chloro-2-methyl-5-nitropyridine |

856834-65-6 | 95% | 1g |

$0.0 | 2023-06-07 | |

| Chemenu | CM306906-1g |

4-Chloro-2-methyl-5-nitropyridine |

856834-65-6 | 95% | 1g |

$1391 | 2022-06-10 | |

| Chemenu | CM306906-1g |

4-Chloro-2-methyl-5-nitropyridine |

856834-65-6 | 95% | 1g |

$1391 | 2021-08-18 | |

| 1PlusChem | 1P00IE79-1g |

4-Chloro-2-methyl-5-nitropyridine |

856834-65-6 | 95% | 1g |

$1291.00 | 2025-02-28 | |

| A2B Chem LLC | AI57413-100mg |

4-Chloro-2-methyl-5-nitropyridine |

856834-65-6 | 95% | 100mg |

$880.00 | 2024-04-19 | |

| A2B Chem LLC | AI57413-5g |

4-Chloro-2-methyl-5-nitropyridine |

856834-65-6 | 95% | 5g |

$7090.00 | 2024-04-19 | |

| Enamine | EN300-202911-10g |

4-chloro-2-methyl-5-nitropyridine |

856834-65-6 | 95% | 10g |

$9939.0 | 2023-09-16 |

4-chloro-2-methyl-5-nitro-Pyridine 関連文献

-

Wenshan Bian,Runlin Li,Haitao Xue,Xiaoming Zhang Phys. Chem. Chem. Phys., 2020,22, 27433-27440

-

Yoko Ishii,Ye Zhou,Kunyun He,Yoichi Takanishi,Jun Yamamoto,Juan de Pablo,Teresa Lopez-Leon Soft Matter, 2020,16, 8169-8178

-

Jie Xue,Jiawei Chen,Jizhong Song,Leimeng Xu,Haibo Zeng J. Mater. Chem. C, 2017,5, 11018-11024

856834-65-6 (4-chloro-2-methyl-5-nitro-Pyridine) 関連製品

- 1804850-80-3(4-(Aminomethyl)-3-(difluoromethyl)-6-(trifluoromethoxy)-2-(trifluoromethyl)pyridine)

- 851484-95-2(2-Chloro-5-Fluoropyridine-3-carbaldehyde)

- 1131587-85-3(Methyl 2-(aminomethyl)-5-bromobenzoate)

- 1804212-89-2(4-Nitro-2-(2-oxopropyl)mandelic acid)

- 458566-77-3((2R,3R)-2-methyloxolan-3-amine)

- 2168447-47-8(4-4-(chloromethyl)-1-methyl-1H-1,2,3-triazol-5-ylpyridine)

- 1245645-65-1(4-(2-bromoethyl)indol-2-one)

- 6962-10-3(4-(2-Phenylpropan-2-yl)aniline)

- 1353944-41-8([1-(2-Amino-acetyl)-pyrrolidin-3-yl]-ethyl-carbamic acid benzyl ester)

- 2171461-04-2(7-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidoheptanoic acid)

推奨される供給者

Amadis Chemical Company Limited

(CAS:856834-65-6)4-chloro-2-methyl-5-nitro-Pyridine

清らかである:99%

はかる:10g

価格 ($):3038.0